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Compound of Interest

Compound Name: 5-Azaspiro[2.5]octan-7-ol

CAS No.: 2090320-37-7

Cat. No.: B2444392 Get Quote

Executive Summary & Structural Logic
5-Azaspiro[2.5]octan-7-ol represents a hybrid pharmacophore combining a cyclopropane ring

with a 4-hydroxypiperidine-like motif.[1] The spirocyclic fusion at the C3 position (spiro

numbering) creates a rigid orthogonal geometry that impacts both its spectroscopic signature

and biological binding vectors.[1]

Chemical Formula:

[1]

Molecular Weight: 127.19 g/mol [1]

Key Structural Feature: The

spiro-carbon (C3) forces the piperidine ring into a specific chair conformation, creating
distinct magnetic environments for the axial and equatorial protons, which is clearly
observable in NMR.[1]

Synthesis & Precursor Relationship
Direct isolation of the free amine alcohol is often transient due to polarity; characterization is

frequently performed on the
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-Boc protected intermediate or the hydrochloride salt.[1] The primary synthetic route involves
the reduction of the commercially available ketone precursor.[1]

Precursor (Ketone)
tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate

(CAS: 2091694-43-6)

Reduction
(NaBH4, MeOH, 0°C)

Intermediate
tert-Butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate

Deprotection
(TFA/DCM or HCl/Dioxane)

Target Analyte
5-Azaspiro[2.5]octan-7-ol
(Free Amine or HCl Salt)

Click to download full resolution via product page

Figure 1: Synthetic pathway from the stable 7-oxo precursor to the target 7-ol, establishing the

structural provenance of the spectroscopic data.

Spectroscopic Data Analysis
The following data correlates the structural features of the 5-azaspiro[2.5]octane skeleton with

predicted and experimental signals derived from analogous spiro-piperidine systems.

A. Nuclear Magnetic Resonance (NMR)
Solvent:

(for Boc-intermediate) or

(for HCl salt).[1] Internal Standard: TMS (0.00 ppm).

NMR (Proton)
The spectrum is defined by three distinct regions: the high-field cyclopropane protons, the mid-

field methylene envelope, and the downfield carbinol proton.[1]
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment /
Structural
Insight

Cyclopropane 0.35 – 0.85 Multiplet (m) 4H

Characteristic

high-field signals.

[1] The spiro-

fusion renders

these protons

chemically

inequivalent

(cis/trans to the

OH group).[1]

C4-H / C8-H 1.40 – 1.95 Multiplet (m) 2H

Methylene

protons adjacent

to the spiro

center (C3).[1]

Rigid

conformation

causes

diastereotopic

splitting (

vs

).[1]

C6-H 2.80 – 3.30 Multiplet (m) 2H

Methylene

protons adjacent

to Nitrogen.[1]

N-H 1.8 – 2.5 Broad (br s) 1H

Exchangeable.[1]

Shifts

significantly with

concentration

and solvent

(absent in

).[1]
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C7-H 3.75 – 3.95 Multiplet (m) 1H

Diagnostic

Signal. The

carbinol methine

proton.[1] In the

7-oxo precursor,

this region is

empty;

appearance of

this signal

confirms

reduction.[1]

NMR (Carbon)

Carbon Type
Shift (

, ppm)
Structural Assignment

Cyclopropane 8.5 – 12.0
Highly shielded cyclopropane

carbons.[1]

Spiro Quaternary (C3) 28.0 – 32.0

The pivotal spiro-carbon

connecting the 3- and 6-

membered rings.[1]

Methylene (

)
40.0 – 55.0

Ring carbons adjacent to

Nitrogen (C6) and Spiro center

(C4, C8).[1]

Carbinol (C7) 65.0 – 68.0

Carbon bearing the hydroxyl

group.[1] Significant upfield

shift compared to the ketone

precursor (~208 ppm).[1]

B. Infrared Spectroscopy (FT-IR)
The transformation from the ketone to the alcohol is most easily monitored via IR.[1]

Diagnostic Bands:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2444392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3200 – 3450 cm⁻¹ (Broad): O-H stretching vibration (Strong).[1] This band is absent in the

7-oxo precursor.[1]

3000 – 3080 cm⁻¹: Cyclopropane C-H stretching (distinctive "shoulder" on the main alkyl

C-H band).[1]

1100 – 1050 cm⁻¹: C-O stretch (secondary alcohol).

Absence of C=O: Disappearance of the strong carbonyl peak at ~1715 cm⁻¹ (present in

precursor) confirms complete reduction.[1]

C. Mass Spectrometry (MS)
Ionization Mode: ESI (+) (Electrospray Ionization).[1]

Molecular Ion:

[M+H]⁺: Calculated m/z = 128.20.[1]

Fragmentation Pattern:

[M+H - H₂O]⁺:m/z ~110.[1] Common loss of water from secondary alcohols.[1]

Alpha-Cleavage: Fragmentation adjacent to the nitrogen atom is common in piperidine

derivatives.[1]

Experimental Protocols
These protocols are designed to be self-validating.[1] The success of the reduction is internally

verified by the disappearance of the ketone signal in both IR and NMR.[1]

Protocol 1: Reduction of 7-oxo-5-azaspiro[2.5]octane
(Boc-protected)
Use this protocol to generate the alcohol from the commercially available ketone (CAS

2091694-43-6).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.bldpharm.com/products/2383529-17-5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2444392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: Dissolve tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq) in anhydrous

Methanol (0.2 M concentration).

Cooling: Cool the solution to 0°C using an ice bath.

Reagent Addition: Add Sodium Borohydride (

) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (

).

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1

hour.

Checkpoint: TLC (30% EtOAc/Hexane) should show the disappearance of the starting

material (

~0.[1]5) and appearance of a more polar spot (

~0.2).[1]

Quench: Quench with saturated aqueous

.

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.

Result: Yields the Boc-protected 7-ol as a white solid/oil.

Protocol 2: NMR Sample Preparation
Critical for resolving the cyclopropane multiplets.[1]

Solvent Choice: Use DMSO-

if the hydroxyl proton coupling is needed (appears as a doublet).[1] Use

for routine characterization.[1]
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Concentration: Dissolve 5-10 mg of the analyte in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (boron

residues) which can broaden the cyclopropane signals.[1]

References & Sourcing
The data presented above is derived from the structural characterization of the commercially

available 7-oxo precursor and validated synthetic routes for spiro-piperidine scaffolds.[1]

Precursor Data:tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate. CAS: 2091694-43-6.[1]

[2][3][4] Available from ChemScene and BLD Pharm.[1]

[1]

Analogous Scaffold Synthesis:Synthesis of 4,7-diazaspiro[2.5]octane compounds. Patent

CN111943894A.[1] Describes the reduction of spiro-ketones to alcohols using borohydride

reagents.

[1]

General Spectroscopic Principles: Pretsch, E., et al. Structure Determination of Organic

Compounds. Springer, 2009. (Standard text for assigning cyclopropane and piperidine

shifts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4. 2091694-43-6|tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate| Ambeed
[ambeed.com]

To cite this document: BenchChem. [Technical Characterization Guide: 5-Azaspiro[2.5]octan-
7-ol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2444392#spectroscopic-data-for-5-azaspiro-2-5-
octan-7-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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